molecular formula C10H17N3 B13959709 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine

Cat. No.: B13959709
M. Wt: 179.26 g/mol
InChI Key: JFEBHPYTKZWFFD-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a cyclopropyl group attached to the imidazole ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the Ethylamine Side Chain: The ethylamine side chain can be attached through a nucleophilic substitution reaction using ethylamine and an appropriate leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine side chain or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring or side chain.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanol
  • 1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine
  • 1-(1-Cyclopropyl-1H-imidazol-2-yl)ethanol

Uniqueness

1-(1-Cyclopropyl-1H-imidazol-2-yl)-N-ethylethanamine is unique due to its specific structural features, such as the combination of a cyclopropyl group, an imidazole ring, and an ethylamine side chain

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N-ethylethanamine

InChI

InChI=1S/C10H17N3/c1-3-11-8(2)10-12-6-7-13(10)9-4-5-9/h6-9,11H,3-5H2,1-2H3

InChI Key

JFEBHPYTKZWFFD-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=NC=CN1C2CC2

Origin of Product

United States

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